![molecular formula C20H15BrFN3OS B11426560 3-(4-bromophenyl)-8-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11426560.png)
3-(4-bromophenyl)-8-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:
Name: 3-(4-bromophenyl)-8-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Structure: It contains fused rings, including a pyridothiadiazine core, two aromatic rings (bromophenyl and fluorophenyl), and a cyano group.
Preparation Methods
Synthetic Routes::
Bifunctional Ionic Liquid Catalysis:
Radical Protodeboronation:
- Information on large-scale industrial production methods is not readily available. Further research would be needed to uncover specific processes.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions could yield derivatives with modified substituents on the phenyl rings or the pyridothiadiazine core.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology and Medicine: Exploring its pharmacological properties, potential drug candidates, or bioactive derivatives.
Industry: Assessing its use in materials science, such as organic electronics or polymers.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an open question. Further studies are needed to elucidate its interactions with biological targets and pathways.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other pyridothiadiazine derivatives.
Similar Compounds: While specific examples are not provided, we can explore related compounds in the same chemical family.
Remember that this compound’s potential lies in its versatility and applications across multiple scientific domains
Properties
Molecular Formula |
C20H15BrFN3OS |
|---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-8-(4-fluorophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C20H15BrFN3OS/c21-14-3-7-16(8-4-14)24-11-25-19(26)9-17(13-1-5-15(22)6-2-13)18(10-23)20(25)27-12-24/h1-8,17H,9,11-12H2 |
InChI Key |
HCSIOYKFTRHQJN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C2N(C1=O)CN(CS2)C3=CC=C(C=C3)Br)C#N)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-methoxy-3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B11426477.png)
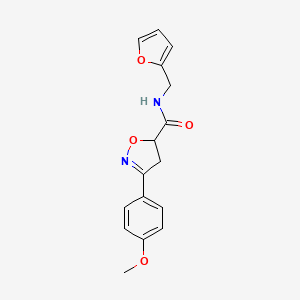
![2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11426487.png)
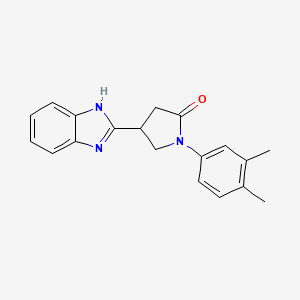
![2-(4-chloro-2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B11426493.png)
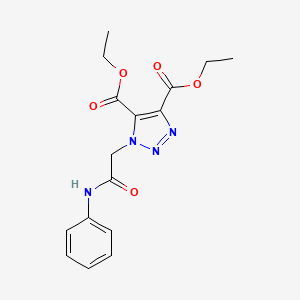
![N-{[5-({[(3-Methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide](/img/structure/B11426520.png)
![4-methyl-N-(3-{[2-(morpholin-4-yl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide](/img/structure/B11426522.png)
![(2E)-2-[4-(diethylamino)benzylidene]-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11426528.png)
![N-{3-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]-6-methylquinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B11426536.png)
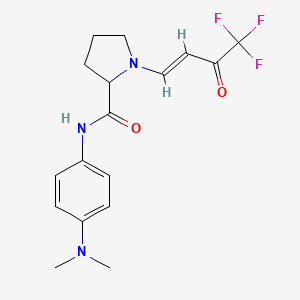
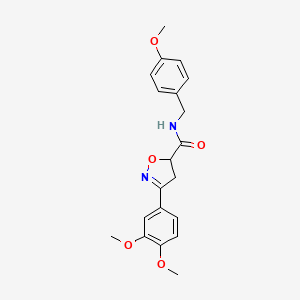
![3-Fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11426553.png)
![dimethyl 1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11426576.png)
